H-DL-Phe-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Cys(1)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound you’ve mentioned is a peptide, specifically a cyclic peptide. It contains several amino acids linked together in a specific sequence.
- The “DL” prefix indicates that the amino acids are in the racemic form (both D- and L-enantiomers).
- The compound’s full name suggests that it consists of the following amino acids: phenylalanine (Phe), cysteine (Cys), tryptophan (Trp), lysine (Lys), and threonine (Thr).
- The “xi” in the sequence likely represents an unusual or modified amino acid, but without further information, we can’t specify its identity.
- The compound is capped with cysteine residues at both ends, forming a cyclic structure.
- Peptides like this one can have various biological activities, and their synthesis and study are of interest in both basic research and applied fields.
Preparation Methods
- The synthesis of cyclic peptides involves solid-phase peptide synthesis (SPPS) or solution-phase methods.
- In SPPS, the peptide chain is built step by step on a solid support (usually a resin). Amino acids are sequentially added using protected forms.
- The cyclization can occur during or after synthesis. For example, disulfide bridges between cysteine residues can form the cyclic structure.
- Industrial production methods may vary depending on the specific application of the compound. Custom synthesis or modification of existing peptides is common.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: Formation of disulfide bridges (cysteine-cysteine) to create the cyclic structure.
Reduction: Breaking disulfide bonds.
Substitution: Modification of amino acid side chains (e.g., acylation, alkylation).
- Common reagents include protecting groups (e.g., Fmoc, Boc), coupling agents (e.g., HBTU, HATU), and reducing agents (e.g., TCEP).
- Major products include the desired cyclic peptide and any byproducts formed during synthesis.
Scientific Research Applications
Chemistry: Study of peptide synthesis methods, cyclization strategies, and chemical modifications.
Biology: Investigation of peptide-receptor interactions, enzyme inhibition, and cellular signaling pathways.
Medicine: Development of peptide-based drugs (e.g., cyclic peptides as potential therapeutics).
Industry: Use in diagnostics, biotechnology, and materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific target.
- If it interacts with receptors, it may modulate signaling pathways.
- If it inhibits enzymes, it could affect metabolic processes.
- Further research is needed to determine the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- Unfortunately, without knowing the identity of the “xi” amino acid, it’s challenging to compare this compound directly.
- cyclic peptides with similar structures (e.g., containing Phe, Cys, Trp, and Lys) may exist.
- Examples of similar compounds include cyclosporin A (immunosuppressant) and gramicidin S (antibiotic).
Remember that this overview provides a general understanding, and specific details would require more in-depth research
Properties
IUPAC Name |
10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H58N10O8S2/c1-26(56)38-45(63)53-36(39(48)57)24-64-65-25-37(54-40(58)31(47)20-27-12-4-2-5-13-27)44(62)51-34(21-28-14-6-3-7-15-28)42(60)52-35(22-29-23-49-32-17-9-8-16-30(29)32)43(61)50-33(41(59)55-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,49,56H,10-11,18-22,24-25,46-47H2,1H3,(H2,48,57)(H,50,61)(H,51,62)(H,52,60)(H,53,63)(H,54,58)(H,55,59) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRIWNRQEPOGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H58N10O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.